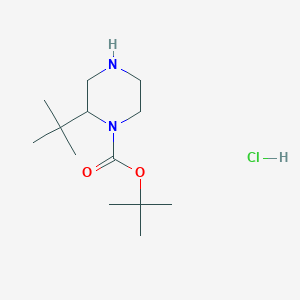

1-Boc-2-tert-Butylpiperazine hydrochloride

Übersicht

Beschreibung

1-Boc-2-tert-Butylpiperazine hydrochloride is a nitrogen-containing organic compound with the molecular formula C13H27ClN2O2. It is a derivative of piperazine, a heterocyclic amine, and is characterized by the presence of a tert-butyl group and a Boc (tert-butoxycarbonyl) protecting group. This compound has garnered significant interest in the scientific community due to its various applications in organic chemistry, medicinal chemistry, and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Boc-2-tert-Butylpiperazine hydrochloride is typically synthesized through a multi-step process involving the protection of piperazine with a Boc group, followed by the introduction of a tert-butyl group. The general synthetic route involves:

- **Protection of Piperazine

Biologische Aktivität

1-Boc-2-tert-Butylpiperazine hydrochloride (CAS Number: 69320-88-3) is a piperazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Piperazine and its derivatives are well-known for their diverse pharmacological profiles, including roles as anxiolytics, antidepressants, and anti-cancer agents. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₆ClN₁O₂ |

| Molecular Weight | 181.66 g/mol |

| Boiling Point | Not available |

| Melting Point | Not available |

| LogP | 2.1776 |

The biological activities of piperazine derivatives often involve interactions with various neurotransmitter systems. For this compound, the following mechanisms have been suggested:

- Dopamine Receptor Modulation : Piperazines can influence dopamine pathways, which are crucial in mood regulation and psychotropic effects.

- Serotonin Receptor Interaction : Similar to other piperazine derivatives, it may interact with serotonin receptors, potentially affecting anxiety and depression.

Antimicrobial Activity

Research has indicated that piperazine derivatives exhibit antimicrobial properties. A study highlighted the effectiveness of various piperazine compounds against bacterial strains, suggesting that modifications to the piperazine ring can enhance activity against pathogens .

Anticancer Properties

This compound has been explored for its anticancer potential. In vitro studies demonstrated its ability to inhibit cell proliferation in several cancer cell lines:

| Cell Line | IC₅₀ (µM) | Activity Description |

|---|---|---|

| MCF-7 (Breast) | >50 | Moderate activity observed |

| MiaPaCa2 (Pancreatic) | >50 | No significant activity noted |

| HT29 (Colon) | <25 | Active against colon cancer cells |

These findings indicate that while some activity is observed, further structural modifications may be necessary to enhance potency against specific cancer types .

Neuropharmacological Effects

The compound's potential as a neuropharmacological agent has also been evaluated. Studies suggest that derivatives can act as inhibitors of acetylcholinesterase, an enzyme linked to neurodegenerative diseases like Alzheimer's. This inhibition could lead to increased levels of acetylcholine in the synaptic cleft, potentially improving cognitive function .

Case Studies

- Antimicrobial Study : A systematic investigation into the antimicrobial effects of various piperazine derivatives included this compound. The study found it effective against Gram-positive bacteria, with a notable minimum inhibitory concentration (MIC) compared to traditional antibiotics .

- Cancer Cell Line Screening : In a screening process involving multiple human cancer cell lines, this compound showed selective cytotoxicity against certain lines while remaining ineffective against others. This selectivity suggests a need for targeted delivery systems in therapeutic applications .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1-Boc-2-tert-butylpiperazine hydrochloride has several notable applications in scientific research:

Medicinal Chemistry

- Drug Development : The compound serves as a key intermediate in synthesizing various bioactive molecules and pharmaceuticals. For instance, it is used in the preparation of piperazine derivatives that exhibit activity against neurological disorders by interacting with neurotransmitter systems .

- Antiviral Agents : Research has indicated that piperazine derivatives can inhibit norovirus, showcasing their potential as antiviral agents .

Organic Synthesis

- Cross-Coupling Reactions : this compound participates in Buchwald-Hartwig amination reactions with aryl halides to form amine derivatives, which are crucial for constructing complex organic molecules .

- Polymer Chemistry : It is also utilized in the termination step during the synthesis of α,β-poly(2-oxazoline) lipopolymers via living cationic ring-opening polymerization, demonstrating its versatility in polymer science .

Case Study 1: Synthesis of Antidepressants

In a study focusing on the synthesis of trazodone analogs, this compound was employed as a precursor for developing new antidepressants. The research highlighted how modifications to the piperazine scaffold could enhance binding affinity to serotonin receptors, leading to improved therapeutic profiles .

Case Study 2: Antiviral Activity

A series of piperazine derivatives were synthesized using this compound as a starting material. These compounds were screened for antiviral activity against norovirus, resulting in several promising candidates that demonstrated significant inhibition rates .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Key intermediate for synthesizing bioactive molecules and pharmaceuticals |

| Antiviral Agents | Potential inhibitors for norovirus infections |

| Organic Synthesis | Involved in Buchwald-Hartwig coupling reactions |

| Polymer Chemistry | Used in synthesizing α,β-poly(2-oxazoline) lipopolymers |

Eigenschaften

IUPAC Name |

tert-butyl 2-tert-butylpiperazine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2.ClH/c1-12(2,3)10-9-14-7-8-15(10)11(16)17-13(4,5)6;/h10,14H,7-9H2,1-6H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADQLANUYQADSBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CNCCN1C(=O)OC(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.